Cas no 1443310-88-0 (1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol)

1-[3-Fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol is a fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical research. Its structure features a butanol chain attached to a phenyl ring substituted with both a fluorine atom and a trifluoromethoxy group, enhancing its lipophilicity and metabolic stability. The presence of fluorine and trifluoromethoxy moieties may improve binding affinity in target interactions, making it a valuable intermediate for drug discovery. This compound’s unique electronic properties, derived from its electron-withdrawing substituents, could also facilitate its use in the synthesis of bioactive molecules. Its well-defined molecular architecture allows for precise modifications in medicinal chemistry applications.
1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol structure
1443310-88-0 structure
Product name:1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol
CAS No:1443310-88-0
MF:C11H12F4O2
Molecular Weight:252.205397605896
MDL:MFCD23143025
CID:5209339

1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol
    • MDL: MFCD23143025
    • インチ: 1S/C11H12F4O2/c1-2-3-9(16)7-4-5-10(8(12)6-7)17-11(13,14)15/h4-6,9,16H,2-3H2,1H3
    • InChIKey: ODFKAWBEWBVQAK-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(OC(F)(F)F)C(F)=C1)(O)CCC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 5

1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB429321-1 g
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol; .
1443310-88-0
1g
€594.40 2023-06-16
abcr
AB429321-1g
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol; .
1443310-88-0
1g
€1621.70 2025-02-22
abcr
AB429321-5g
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol; .
1443310-88-0
5g
€1373.40 2023-09-04
Ambeed
A823407-1g
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)butan-1-ol
1443310-88-0 97%
1g
$441.0 2024-04-23
abcr
AB429321-5 g
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-butanol; .
1443310-88-0
5g
€1373.40 2023-06-16
Crysdot LLC
CD12142899-5g
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)butan-1-ol
1443310-88-0 97%
5g
$1177 2024-07-23
Crysdot LLC
CD12142899-1g
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)butan-1-ol
1443310-88-0 97%
1g
$437 2024-07-23

1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol 関連文献

1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-olに関する追加情報

Introduction to 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol (CAS No. 1443310-88-0)

1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol (CAS No. 1443310-88-0) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a fluorine atom, a trifluoromethoxy group, and a hydroxyl group attached to a butanol backbone. These features make it a versatile molecule with potential applications in drug development, agrochemicals, and advanced materials.

The molecular structure of 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol is defined by its aromatic ring system, which is substituted with both fluorine and trifluoromethoxy groups. The fluorine atom at the 3-position and the trifluoromethoxy group at the 4-position create a highly electron-deficient aromatic ring, which can influence the compound's reactivity and biological activity. The hydroxyl group attached to the butanol chain adds hydrophilic properties to the molecule, enhancing its solubility in polar solvents and potentially improving its bioavailability.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their unique pharmacokinetic profiles and ability to modulate biological targets effectively. The presence of fluorine atoms in 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol contributes to its lipophilicity, which is a critical factor in determining drug absorption and distribution. Additionally, the trifluoromethoxy group is known for its strong electron-withdrawing effects, which can stabilize certain reactive intermediates and enhance the compound's stability under physiological conditions.

The synthesis of CAS No. 1443310-88-0 involves advanced organic chemistry techniques, including nucleophilic aromatic substitution and hydroxylation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, often employing catalysts such as palladium complexes or enzymes for selective transformations. These advancements have not only improved the efficiency of synthesis but also opened new avenues for modifying the structure of fluorinated phenolic alcohols for specific applications.

In terms of applications, 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1-ol has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and antiviral agents due to its ability to inhibit key enzymes involved in these pathways. In agrochemistry, its electron-deficient aromatic ring makes it a candidate for herbicides or fungicides with high selectivity and efficacy.

Moreover, the unique electronic properties of this compound make it an interesting candidate for use in organic electronics. Its ability to act as an electron acceptor could be exploited in designing new materials for solar cells or light-emitting diodes (LEDs). Recent research has focused on incorporating fluorinated phenolic alcohols into conjugated polymers to enhance their charge transport properties.

The environmental impact of CAS No. 1443310-88-0 is another area of active research. Scientists are evaluating its biodegradability and potential toxicity to aquatic organisms to ensure that its use aligns with sustainable practices. Preliminary studies suggest that while it exhibits moderate persistence in certain environments, its toxicity profile is relatively low compared to other chemicals in similar classes.

In conclusion, 1-[3-fluoro-4-(trifluoromethoxy)phenyl]butan-1

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Amadis Chemical Company Limited
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